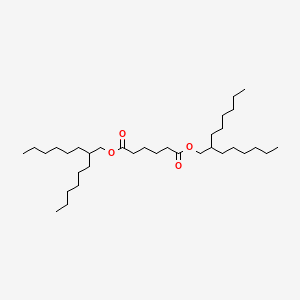

Bis(2-hexyloctyl) hexanedioate

Descripción

Bis(2-hexyloctyl) hexanedioate is a branched-chain ester derived from hexanedioic acid (adipic acid) and 2-hexyloctanol. Esters of hexanedioic acid are widely used as plasticizers, lubricants, and bioactive agents due to their low volatility, thermal stability, and compatibility with polymers .

Propiedades

Número CAS |

184706-96-5 |

|---|---|

Fórmula molecular |

C34H66O4 |

Peso molecular |

538.9 g/mol |

Nombre IUPAC |

bis(2-hexyloctyl) hexanedioate |

InChI |

InChI=1S/C34H66O4/c1-5-9-13-17-23-31(24-18-14-10-6-2)29-37-33(35)27-21-22-28-34(36)38-30-32(25-19-15-11-7-3)26-20-16-12-8-4/h31-32H,5-30H2,1-4H3 |

Clave InChI |

MGADJRQLVQFWAU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(CCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCC)CCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2-hexyloctyl) hexanedioate is typically synthesized through an esterification reaction between hexanedioic acid (adipic acid) and 2-hexyloctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of bis(2-hexyloctyl) hexanedioate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or other separation techniques to obtain the pure ester.

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-hexyloctyl) hexanedioate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-hexyloctyl) hexanedioate can be hydrolyzed back to hexanedioic acid and 2-hexyloctanol.

Oxidation: The ester can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols, although this is less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Hexanedioic acid and 2-hexyloctanol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Bis(2-hexyloctyl) hexanedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

Biology: Employed in the formulation of various biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.

Mecanismo De Acción

The mechanism of action of bis(2-hexyloctyl) hexanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Substituent Groups |

|---|---|---|---|---|

| Bis(2-hexyloctyl) hexanedioate | C₂₈H₅₄O₄* | ~482.7* | Not available | Branched 2-hexyloctyl chains |

| Bis(2-ethylhexyl) hexanedioate | C₂₂H₄₂O₄ | 370.57 | 103-23-1 | Branched 2-ethylhexyl chains |

| Bis(6-methylheptyl) hexanedioate | C₂₂H₄₂O₄ | 370.5 | Not available | Branched 6-methylheptyl chains |

| Bis(2-methoxyethyl) hexanedioate | C₁₆H₂₈O₈ | 348.4 | Not available | Methoxyethyl chains |

*Inferred based on structural similarity to DEHA; exact data require experimental validation.

Key Observations:

- Branching and Chain Length : Bis(2-hexyloctyl) hexanedioate has longer alkyl chains (C14) compared to DEHA (C8) and bis(6-methylheptyl) (C8), which likely increases its molecular weight and viscosity .

- Polarity: The methoxy groups in bis(2-methoxyethyl) hexanedioate enhance polarity, improving solubility in polar solvents compared to non-polar analogs like DEHA .

Physicochemical Properties

Thermal Stability and Heat Capacity

- DEHA : Exhibits a heat capacity of 0.20% error in experimental measurements within 180–426 K, with a molar mass of 370.57 g/mol .

- Bis(2-hexyloctyl) hexanedioate : Longer alkyl chains likely reduce volatility and increase thermal stability compared to DEHA, though experimental data are lacking.

Reactivity

- DEHA and related esters undergo hydrolysis under acidic or alkaline conditions, releasing adipic acid and alcohols. Reactivity with hydrazides (e.g., phthalic dihydrazide) depends on ester group accessibility; bulky substituents (e.g., 2-hexyloctyl) may hinder reactions compared to linear analogs .

Limitations in Data:

- Bis(2-hexyloctyl) hexanedioate: No direct studies on toxicity, biodegradability, or industrial use.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Bis(2-hexyloctyl) hexanedioate?

- Methodological Answer : Utilize a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity by analyzing proton and carbon environments . Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity by identifying and quantifying impurities. Cross-reference physical properties (e.g., density: 0.980–0.985 g/cm³, melting point: -50°C) with NIST Standard Reference Data for validation .

Q. What safety protocols are essential for handling Bis(2-hexyloctyl) hexanedioate in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin contact and inhalation by working in ventilated areas. Store in sealed containers away from oxidizers, as incompatibility may lead to hazardous reactions .

Advanced Research Questions

Q. How can Bis(2-hexyloctyl) hexanedioate be utilized in synthesizing macrocyclic compounds?

- Methodological Answer : Investigate [1+1] condensation reactions with bifunctional nucleophiles like phthalic dihydrazide. Optimize reaction conditions (e.g., solvent polarity, stoichiometry) to favor macrocycle formation over linear polymers. Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using X-ray crystallography or NMR .

Q. How can conflicting ecotoxicity data for Bis(2-hexyloctyl) hexanedioate be resolved?

- Methodological Answer : Conduct standardized toxicity assays (e.g., OECD 202 for Daphnia magna) under controlled conditions. Compare results with prior studies (e.g., reports LC₅₀ for fish as 1.2 mg/L, while indicates low toxicity). Evaluate variables such as test species, exposure duration, and metabolite interference. Use statistical tools (e.g., ANOVA) to identify significant discrepancies and refine predictive models .

Q. What computational approaches predict the environmental fate of Bis(2-hexyloctyl) hexanedioate?

- Methodological Answer : Input physicochemical properties (log P: ~8.5, water solubility: <0.1 mg/L) into Quantitative Structure-Activity Relationship (QSAR) models or biodegradation prediction software (e.g., EPI Suite). Validate outputs with experimental data from soil adsorption studies or microbial degradation assays. Prioritize metabolites for toxicity screening using molecular docking simulations .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported stability profiles of Bis(2-hexyloctyl) hexanedioate?

- Methodological Answer : Perform accelerated stability testing under varying conditions (temperature, pH, light exposure). Compare degradation products via GC-MS or infrared spectroscopy. Cross-reference findings with literature (e.g., notes stability under inert atmospheres, while highlights incompatibility with oxidizers). Apply kinetic modeling to extrapolate shelf-life .

Q. What strategies optimize the reproducibility of synthetic protocols involving Bis(2-hexyloctyl) hexanedioate?

- Methodological Answer : Standardize reagent purity (≥99%), solvent drying methods, and reaction monitoring (e.g., in situ FTIR). Document deviations rigorously and use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Validate protocols through interlaboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.